molecular formula C14H17NO2 B3027806 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile CAS No. 1393330-62-5

4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile

Cat. No.: B3027806
CAS No.: 1393330-62-5
M. Wt: 231.29
InChI Key: FGORSRKTURQGIR-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industrial chemistry. This compound is also known by its chemical name, Moclobemide.

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridine derivatives related to 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile have been synthesized and studied for their structural features using spectroscopic methods. Fluorescence spectra and the impact of substituents on emission spectra were key aspects of this research (Cetina et al., 2010).

Corrosion Inhibition

  • Derivatives of this compound have been explored as corrosion inhibitors. A study demonstrated that certain pyranopyrazole derivatives, including compounds with a methoxyphenyl group, showed high inhibition efficiency for mild steel corrosion in acidic solutions. This was confirmed through various techniques like electrochemical studies and Density Functional Theory (DFT) (Yadav et al., 2016).

Optoelectronic Applications

  • Pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups have been synthesized and characterized for their potential in optoelectronic applications. Their thermal stability and polycrystalline structure were key aspects of this study, indicating potential use in electronic devices (El-Menyawy et al., 2019).

Acoustical and Solubility Studies

  • Novel dihydropyridine derivatives, which include methoxyphenyl groups, have been synthesized and analyzed for their acoustical parameters and solubility in different solvents. This research provides insights into solute-solvent interactions, crucial for understanding the properties of these compounds in various mediums (Baluja & Talaviya, 2016).

Liquid Crystal Research

  • Compounds similar to this compound have been studied for their potential as liquid crystals. Aspect ratios of molecules like 4′-Methoxy-biphenyl-4-carbonitrile were computed, providing valuable data for the development of nematic and smectic liquid crystal phases (Villanueva-García et al., 2006).

Novel Schiff Bases Synthesis

  • Schiff bases using derivatives of this compound have been synthesized and assessed for their antimicrobial activity. This indicates its potential in developing new antimicrobial agents (Puthran et al., 2019).

Chemical Transformations and Reactivity

  • The reactivity of chromone derivatives, closely related to this compound, has been studied under various nucleophilic conditions. This research is significant for understanding the chemical transformations and potential applications of these compounds (Ibrahim & El-Gohary, 2016).

Safety and Hazards

The safety data sheet for a similar compound, “4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid”, suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including removing the person to fresh air, rinsing skin with water, and seeking medical advice .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-16-13-4-2-12(3-5-13)10-14(11-15)6-8-17-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGORSRKTURQGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801172515
Record name 2H-Pyran-4-carbonitrile, tetrahydro-4-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-62-5
Record name 2H-Pyran-4-carbonitrile, tetrahydro-4-[(4-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carbonitrile, tetrahydro-4-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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